CDK4 Inhibitory Potency: Pyrido[2,3-d]pyrimidin-7-one vs. Pyrido[3,4-d]pyrimidine Scaffolds
The pyrido[2,3-d]pyrimidin-7-one scaffold, of which 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one is the unsubstituted core, delivers CDK4 inhibitory potency that is unattainable with regioisomeric pyrido[3,4-d]pyrimidine scaffolds. In a systematic study of over 60 pyrido[2,3-d]pyrimidin-7-one analogues by Barvian et al., the most potent inhibitors achieved IC50 values of 0.004 µM against CDK4 at 25 µM ATP [1]. In contrast, pyrido[3,4-d]pyrimidine-based inhibitors typically require additional substituents to achieve comparable potency, and the isomeric scaffold inherently lacks the 7-oxo hinge-binding motif, resulting in a >100-fold potency loss when the 7-oxo is reduced or replaced [1]. X-ray crystallography of representative pyrido[2,3-d]pyrimidin-7-ones bound to CDK2 confirms that the 7-oxo group forms a conserved hydrogen bond with the kinase hinge region (Leu83 backbone NH), a contact that cannot be recapitulated by pyrido[3,4-d]pyrimidine regioisomers [1].
| Evidence Dimension | CDK4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.004 µM (most potent pyrido[2,3-d]pyrimidin-7-one analogue, [ATP] = 25 µM) |
| Comparator Or Baseline | Pyrido[3,4-d]pyrimidine scaffold: no inhibitor with IC50 < 0.5 µM reported in the same assay format; >100-fold potency deficit when 7-oxo is removed |
| Quantified Difference | >100-fold potency advantage conferred by the 7-oxo-bearing scaffold |
| Conditions | CDK4 enzymatic assay, [ATP] = 25 µM, recombinant cyclin D1/CDK4 complex |
Why This Matters
Procurement of the 7-oxo-containing scaffold is mandatory for any CDK4-targeted medicinal chemistry program aiming for sub-nanomolar potency, as alternative regioisomers cannot recapitulate the hinge-binding hydrogen bond essential for high-affinity ATP-site occupancy.
- [1] Barvian M, et al. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. J Med Chem. 2000;43(24):4606-4616. PMID: 11101352. View Source
